molecular formula C12H11NO5 B11867482 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid

Cat. No.: B11867482
M. Wt: 249.22 g/mol
InChI Key: SGFTWFRFQKTXAM-UHFFFAOYSA-N
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Description

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a heterocyclic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core with methoxy groups at the 7 and 8 positions, an oxo group at the 2 position, and a carboxylic acid group at the 3 position. The presence of these functional groups imparts significant chemical reactivity and biological activity to the compound, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid typically involves the acylation of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another method involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide for the acylation step .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products:

    Oxidation: Products may include quinoline derivatives with additional oxo or hydroxyl groups.

    Reduction: The primary product is the corresponding hydroxyquinoline derivative.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the methoxy groups.

Scientific Research Applications

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Its analgesic activity, for example, is believed to be due to its interaction with opioid receptors, leading to the modulation of pain signals .

Comparison with Similar Compounds

Uniqueness: 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is unique due to the presence of methoxy groups at the 7 and 8 positions, which significantly influence its chemical reactivity and biological activity. This makes it distinct from other quinoline derivatives and enhances its potential for various applications.

Biological Activity

7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by case studies and data tables.

Synthesis

The synthesis of this compound involves various chemical reactions. For instance, the compound can be synthesized through hydrolysis of ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate in the presence of thiourea and potassium carbonate in ethanol. The resulting product is characterized using spectroscopic techniques such as IR and NMR .

Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study using the MCF-7 cell line showed that certain synthesized compounds displayed strong inhibition of cell proliferation compared to standard chemotherapeutic agents like Doxorubicin (Dox) .

Table 1: Anticancer Activity of Synthesized Compounds

CompoundIC50 (µM)Comparison to Dox
7b15Higher efficacy
7c20Comparable
8a18Higher efficacy

Anti-HIV Activity

Another area of exploration is the anti-HIV activity of related quinoline derivatives. A novel series based on HIV integrase inhibitors demonstrated effective antiviral activity at concentrations lower than 150 µM without significant cytotoxicity . These findings suggest that modifications in the quinoline structure can enhance antiviral properties.

Table 2: Anti-HIV Activity of Related Compounds

CompoundEC50 (µM)CC50 (µM)Selectivity Index
Compound A75>500>6.67
Compound B100>500>5.00

Receptor Binding Affinity

The compound also exhibits selective binding to cannabinoid receptors. Studies indicate that certain derivatives act as inverse agonists at the CB2 receptor with varying potencies . This selectivity is crucial for developing therapeutic agents targeting specific pathways without unwanted side effects.

Study on Anticancer Properties

In a detailed study, several derivatives of 7,8-Dimethoxy-2-oxo-1,2-dihydroquinoline were tested against various cancer cell lines. The results indicated that compounds with additional functional groups exhibited enhanced anticancer properties compared to their parent compounds .

Study on Analgesic Effects

A targeted synthesis of alkylamides derived from this quinoline structure revealed potential analgesic activities. The pharmacological screening highlighted compounds with significant pain-relief effects, indicating a broader therapeutic potential for this class of compounds .

Properties

Molecular Formula

C12H11NO5

Molecular Weight

249.22 g/mol

IUPAC Name

7,8-dimethoxy-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO5/c1-17-8-4-3-6-5-7(12(15)16)11(14)13-9(6)10(8)18-2/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

SGFTWFRFQKTXAM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)OC

Origin of Product

United States

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